molecular formula C7H4F3NO2 B145065 5-(Trifluoromethyl)nicotinic acid CAS No. 131747-40-5

5-(Trifluoromethyl)nicotinic acid

Cat. No. B145065
M. Wt: 191.11 g/mol
InChI Key: RKFDCELCLIZRRH-UHFFFAOYSA-N
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Description

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of 2-trifluoromethyl-nicotinic acid derivatives is of significant interest due to their role as intermediates in the production of pharmacologically active compounds. A novel synthetic route has been developed that constructs the pyridine ring, which is a core structure in these derivatives. This method is particularly relevant for the synthesis of a COMT inhibitor, which is a compound with potential therapeutic applications .

Influence of Coordination Modes in MOFs

Metal-organic frameworks (MOFs) are a class of compounds with diverse applications, including gas storage and separation. The study of 5-(triazol-1-yl)nicotinic acid in the assembly of MOFs has led to the synthesis of six new complexes. These complexes exhibit a variety of coordination modes and secondary building units, resulting in structures with unique topologies and properties. For instance, one of the complexes demonstrates significant CO2 storage capacity and selectivity, which is crucial for environmental applications .

Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid

The practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid is a noteworthy achievement, as this compound is a valuable intermediate in pharmaceutical synthesis. The process involves lithiation of 2-(trifluoromethyl)pyridine, carboxylation, and subsequent steps leading to the formation of the desired product with a 50% overall yield. This synthesis route is notable for its efficiency and practicality in an industrial context .

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate is critical for the production of novel anti-infective agents. A safe and economical process has been developed that utilizes trifluoromethylation on a kilogram scale. The key to this process is the use of an inexpensive and effective trifluoromethylation system, which is essential for large-scale production and commercial viability .

Scientific Research Applications

  • It exhibits excellent systemic and translaminar activity, with no negative impact on beneficial insects and mites .
  • Several pharmaceutical products containing the TFMP moiety have been approved for market, and many candidates are undergoing clinical trials .
  • The pesticides control a wide range of insect pests effectively, but the dissipation behaviors in crops and soils need further study .
  • More than 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use .
  • Found to be involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
  • The process yields 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for fluazifop, in good yield .

Safety And Hazards

5-(Trifluoromethyl)nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFDCELCLIZRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450428
Record name 5-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)nicotinic acid

CAS RN

131747-40-5
Record name 5-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Haider, J Sun, J Chen, K Kumata, J Rong, T Shao… - 2021 - Soc Nuclear Med
1065 Objectives: The trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines derived from circulating …
Number of citations: 0 jnm.snmjournals.org
SUN Jiyun, J Chen, Z Chen, Y Shao, W Lu, H Xu… - 2020 - Soc Nuclear Med
1115 Objectives: Trace amine-associated receptor-1 (TAAR1), which are one of G protein-coupled receptors (GPCRs), are widely studied due to their involvement in the pathogenesis …
Number of citations: 0 jnm.snmjournals.org
B Pan, M Lv, H Du, D Zhao, K Lu - … Acta Part A: Molecular and Biomolecular …, 2023 - Elsevier
Various peptide drugs have entered the market with the development of molecular biology. Peptide drugs are used for treat diseases such as diabetes, breast cancer, and HIV infection. …
Number of citations: 1 www.sciencedirect.com
S Leconte, R Ruzziconi - Journal of fluorine chemistry, 2002 - Elsevier
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids are valuable building blocks for the synthesis of …
Number of citations: 18 www.sciencedirect.com
N Li, X Jiang, R Zhang, N Ye, M Tang… - Journal of Medicinal …, 2023 - ACS Publications
NLRP3 is an intracellular sensor protein that causes inflammasome formation and pyroptosis in response to a wide range of stimuli. Aberrant activation of NLRP3 inflammasome has …
Number of citations: 3 pubs.acs.org

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